molecular formula C11H11N3O B5715913 N-[4-(1H-imidazol-4-yl)phenyl]acetamide

N-[4-(1H-imidazol-4-yl)phenyl]acetamide

Cat. No. B5715913
M. Wt: 201.22 g/mol
InChI Key: BYXPPFFBYJYUHQ-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-4-yl)phenyl]acetamide, also known as NIAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biomedical research.

Mechanism of Action

N-[4-(1H-imidazol-4-yl)phenyl]acetamide's mechanism of action is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. For example, N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to bind to the adenosine A2A receptor, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

N-[4-(1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its relatively short half-life in vivo.

Future Directions

There are several potential future directions for research on N-[4-(1H-imidazol-4-yl)phenyl]acetamide. For example, further studies could be conducted to investigate the potential applications of N-[4-(1H-imidazol-4-yl)phenyl]acetamide in the treatment of inflammatory diseases and as a new antibiotic. Additionally, further research could be conducted to elucidate the mechanism of action of N-[4-(1H-imidazol-4-yl)phenyl]acetamide and to identify potential targets for drug development.
Conclusion
N-[4-(1H-imidazol-4-yl)phenyl]acetamide is a promising chemical compound that has potential applications in the field of biomedical research. Its anti-inflammatory and antimicrobial properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.

Synthesis Methods

N-[4-(1H-imidazol-4-yl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(1H-imidazol-4-yl)aniline with acetic anhydride, and the reaction of 4-(1H-imidazol-4-yl)benzoic acid with thionyl chloride followed by reaction with ethylamine. The purity and yield of N-[4-(1H-imidazol-4-yl)phenyl]acetamide can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

N-[4-(1H-imidazol-4-yl)phenyl]acetamide has been demonstrated to have a range of potential applications in scientific research. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[4-(1H-imidazol-4-yl)phenyl]acetamide has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[4-(1H-imidazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(15)14-10-4-2-9(3-5-10)11-6-12-7-13-11/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXPPFFBYJYUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-imidazol-5-yl)phenyl)acetamide

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